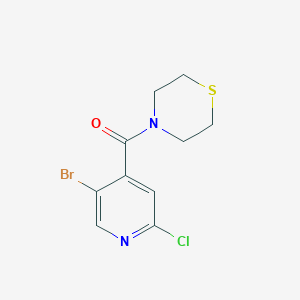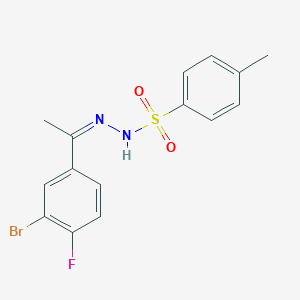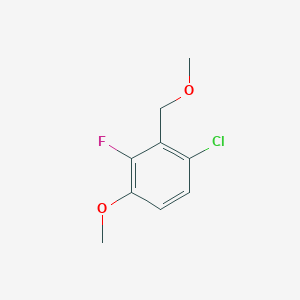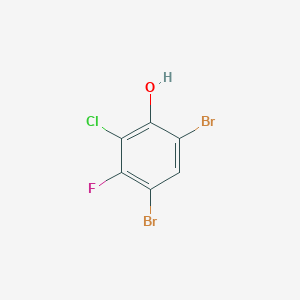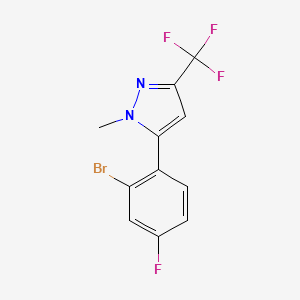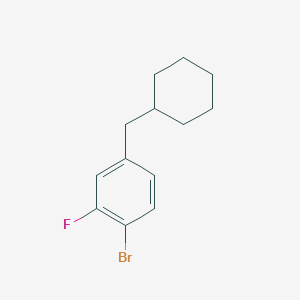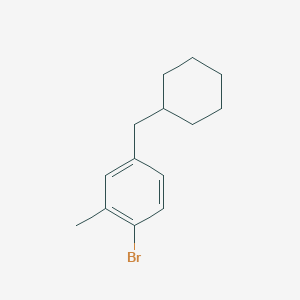
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, also known as 1-bromo-4-cyclohexylmethylbenzene, is a type of aromatic hydrocarbon that is commonly used as a laboratory reagent or solvent. It is a colorless liquid with a low boiling point and a high solubility in organic solvents. It is a common intermediate in the synthesis of various organic compounds and has been used in various scientific research applications.
Mechanism of Action
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene acts as a nucleophile in organic reactions, meaning that it can react with an electrophile and form a covalent bond. This reaction is known as a nucleophilic substitution reaction and is the basis for many organic reactions. In addition, 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene can also act as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This reaction is known as a Lewis acid-base reaction and is the basis for many organic reactions.
Biochemical and Physiological Effects
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has been shown to have no adverse biochemical or physiological effects when used in laboratory experiments. It is not known to be toxic to humans or animals, and is considered to be a relatively safe compound.
Advantages and Limitations for Lab Experiments
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It has a low boiling point and is highly soluble in organic solvents, making it easy to use in a variety of reactions. It is also a relatively stable compound, meaning that it is not prone to decomposition or oxidation.
However, 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene also has some limitations for use in laboratory experiments. It is a relatively reactive compound, meaning that it can react with other compounds and form by-products. It is also a highly flammable compound, and must be handled with care.
Future Directions
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has potential applications in a variety of fields. It can be used as a solvent in the synthesis of polymers, as a catalyst in the synthesis of pharmaceuticals, and as a precursor in the synthesis of various organic compounds. It can also be used as a reagent in the synthesis of heterocyclic compounds and in the synthesis of dyes and pigments. Additionally, it can be used as a reagent in the synthesis of polymers and in the synthesis of organic semiconductors. Finally, it can be used as a reagent in the synthesis of polymers and in the synthesis of organic light-emitting diodes.
Synthesis Methods
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene can be synthesized in a variety of ways. One method involves the reaction of cyclohexanone with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene and sodium bromide as the by-products. Another method involves the reaction of cyclohexane with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene and sodium bromide as by-products.
Scientific Research Applications
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has been used in various scientific research applications. It has been used as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a precursor in the synthesis of various organic compounds, such as benzene derivatives and heterocyclic compounds.
properties
IUPAC Name |
1-bromo-4-(cyclohexylmethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXAHVIQTUNCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
